![molecular formula C31H35NO5S2 B560157 NB-598 (Maleate) CAS No. 155294-62-5](/img/structure/B560157.png)
NB-598 (Maleate)
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Overview
Description
NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE), and suppresses triglyceride biosynthesis through the farnesol pathway . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
NB-598 is typically obtained through synthetic methods . The specific preparation process can involve the reaction of maleate salt with (2S,3S)-2-(1H-imidazole-4-methyl)-3-phenylpiperidine in an appropriate solvent .
Molecular Structure Analysis
The molecular structure of NB-598 (Maleate) is represented by the formula C31H35NO5S2 .
Scientific Research Applications
Cholesterol Biosynthesis Inhibition
NB-598 Maleate is known to inhibit squalene epoxidase, an enzyme crucial for cholesterol biosynthesis . This inhibition leads to a reduction in total cholesterol levels within cells, which is significant for studying cholesterol metabolism and associated disorders.
Triglyceride Biosynthesis Suppression
The compound plays a role in suppressing triglyceride biosynthesis through the farnesol pathway . This application is particularly useful in metabolic studies where the synthesis and regulation of triglycerides are of interest.
Impact on Insulin Secretion
Research has shown that NB-598 Maleate significantly inhibits both basal and glucose-stimulated insulin secretion from pancreatic islets . This effect is pivotal for diabetes research and understanding insulin dynamics.
Click Chemistry Applications
NB-598 Maleate contains an Alkyne group, making it a valuable reagent for click chemistry applications. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing Azide groups, which is a cornerstone technique in molecular biology for labeling and detecting molecules .
Pharmacological Research
In pharmacology, NB-598 Maleate’s role as an SE inhibitor offers a pathway to explore new therapeutic agents, especially for conditions related to lipid metabolism disorders .
Cell Biology Research
NB-598 Maleate’s ability to alter lipid metabolism can significantly impact cell membrane composition and function. This is crucial for cell biology research, where the integrity and functionality of cellular membranes are studied .
Mechanism of Action
Target of Action
NB-598 (Maleate) is a potent and competitive inhibitor of squalene epoxidase (SE) . Squalene epoxidase is an important enzyme in the cholesterol biosynthesis pathway, playing a crucial role in the conversion of squalene to 2,3-oxidosqualene.
Mode of Action
NB-598 (Maleate) interacts with squalene epoxidase, inhibiting its activity . This inhibition suppresses the conversion of squalene to 2,3-oxidosqualene, thereby disrupting the biosynthesis of cholesterol.
Biochemical Pathways
The primary biochemical pathway affected by NB-598 (Maleate) is the farnesol pathway . By inhibiting squalene epoxidase, NB-598 (Maleate) suppresses triglyceride biosynthesis through this pathway. This leads to a decrease in the production of cholesterol and other lipids such as phospholipids and free fatty acids.
Result of Action
The inhibition of squalene epoxidase by NB-598 (Maleate) leads to a reduction in total cholesterol levels . It also suppresses the secretion of cholesterol and triacylglycerol, and simultaneously reduces apolipoprotein B in HepG2 cells .
properties
IUPAC Name |
(Z)-but-2-enedioic acid;(E)-N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31NOS2.C4H4O4/c1-5-28(14-8-6-7-13-27(2,3)4)18-22-10-9-11-25(16-22)29-19-26-17-24(21-31-26)23-12-15-30-20-23;5-3(6)1-2-4(7)8/h6,8-12,15-17,20-21H,5,14,18-19H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b8-6+;2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWPAYJKVJWEK-JVTXGDFZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC=CC#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=CC(=O)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C/C=C/C#CC(C)(C)C)CC1=CC(=CC=C1)OCC2=CC(=CS2)C3=CSC=C3.C(=C\C(=O)O)\C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
NB-598 (Maleate) |
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